molecular formula C8H4ClNO2 B1345650 1-Chloro-2,3-indoledione CAS No. 2959-03-7

1-Chloro-2,3-indoledione

Cat. No.: B1345650
CAS No.: 2959-03-7
M. Wt: 181.57 g/mol
InChI Key: ZGPFGHSOYPBCGI-UHFFFAOYSA-N
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Description

1-Chloro-2,3-indoledione, also known by its chemical formula C8H5ClO2, is a synthetic chemical compound that belongs to the indole class of organic compounds . It is a yellowish solid with a faint odor , and is commonly used in the production of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 181.576 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.576 . It is a yellowish solid with a faint odor .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Chloro-2,3-indoledione and its analogues have been central to numerous synthetic chemistry studies. For instance, the compound has been involved in reactions leading to the synthesis of indoloquinazolines and tryptanthrin via a photolabile orthoester reaction with dry methanol (Cornforth, Hitchcock, & Rozos, 1996). Another study demonstrated the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent, showcasing the compound's role in generating structurally diverse molecules (Majo & Perumal, 1996). Furthermore, this compound derivatives have been applied in the synthesis of novel scaffolds for kinase research, emphasizing their importance in pharmaceutical research (Cheung, Harris, & Lackey, 2001).

Functionalization and Applications in Anion Sensing

The functionalization of indoles through palladium-catalyzed reactions has been a significant area of research, highlighting the compound's versatility in generating biologically active molecules (Cacchi & Fabrizi, 2005). Additionally, derivatives of this compound have been synthesized for use as fluoride ion chemosensors, showcasing their application in analytical chemistry. These chemosensors exhibit high selectivity for fluoride ions, observable through colorimetric changes (Sarıgüney, Saf, & Coşkun, 2014).

Material Science and Polymer Chemistry

This compound derivatives have been utilized in the design of dynamic polymer systems, such as in the creation of ultrafast and reversible click chemistry for polymer functionalization, linking, and crosslinking. These advancements allow for the development of polymers with the capability of healing, reshaping, and recycling, which is crucial for sustainable material science (Billiet et al., 2014).

Safety and Hazards

1-Chloro-2,3-indoledione is known to have moderate toxicity and should be handled with care to prevent any potential health hazards .

Properties

IUPAC Name

1-chloroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPFGHSOYPBCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183770
Record name 1-Chloro-2,3-indoledione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2959-03-7
Record name 1-Chloro-2,3-indoledione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-indoledione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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